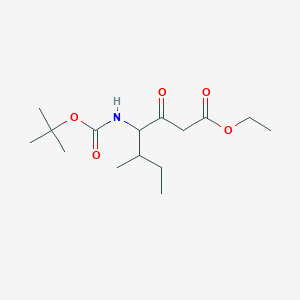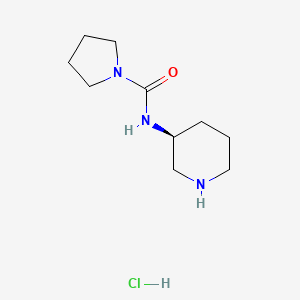
tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of small molecule drugs, including anticancer and antibacterial agents, as well as compounds with potential applications in treating depression, cerebral ischemia, and pain .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from commercially available precursors. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield of 71.4% . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps with a total yield of 49.9% . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives for further applications.
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various spectroscopic techniques, including NMR, MS, FT-IR, and X-ray diffraction (XRD). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and further analyzed using density functional theory (DFT) . Similarly, the structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate was elucidated by XRD in the monoclinic space group P21/c . These studies provide detailed insights into the molecular conformations and electronic structures of the compounds.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation, acylation, sulfonation, and substitution, to yield biologically active molecules . For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structures. The compounds exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which affect their crystal packing and stability . The physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, have been studied using DFT, providing valuable information for understanding the reactivity and interaction of these compounds with biological targets .
Applications De Recherche Scientifique
1. Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to tert-butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. These drugs target the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer cells. The compound serves as a key intermediate in the synthesis of various anticancer molecules, such as 3,5-bis(4-methylbenzoylmethyl)-1-acetyl-4piperidinone and 1-methyl-2(3-oxo-3phenylpropyl)-4-phenylpiperidin-4-yl propionate, which have potential applications in overcoming resistance problems in cancer treatment (Zhang et al., 2018).
2. Application in Deoxycytidine Kinase Inhibitors
Another significant application is in the preparation of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are crucial in the treatment of various cancers, as dCK is key in nucleoside metabolism, which is vital for DNA synthesis and repair. A practical synthesis method for tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, a key intermediate in this class of inhibitors, demonstrates the importance of such compounds in developing new cancer therapies (Zhang et al., 2009).
3. Utility in Histamine H4 Receptor Ligands
Compounds containing the tert-butyl piperidine-1-carboxylate structure are also relevant in the synthesis of histamine H4 receptor (H4R) ligands. These ligands are studied for their anti-inflammatory and antinociceptive properties, indicating potential applications in pain management. The optimization of these compounds led to the development of potent in vitro agents with therapeutic potential in inflammation and pain models (Altenbach et al., 2008).
Propriétés
IUPAC Name |
tert-butyl 4-[6-(diethylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-6-21(7-2)15-12-16(20-13-19-15)24-14-8-10-22(11-9-14)17(23)25-18(3,4)5/h12-14H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPCRRKNECZLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118604 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353966-01-4 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027566.png)
![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B3027567.png)




![tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B3027574.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3027578.png)
![Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3027581.png)



